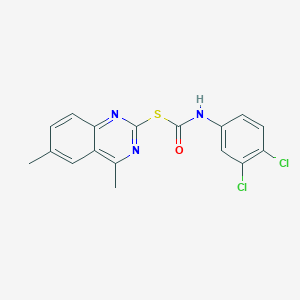
S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate typically involves the reaction of 4,6-dimethylquinazoline with 3,4-dichlorophenyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its anti-cancer and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds such as quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4 (3H)-one have similar structures and biological activities.
Carbamothioate derivatives: Compounds like 1,3,4-oxadiazolecarbamothioate derivatives of Rivastigmine have been studied for their selective inhibition of enzymes.
Uniqueness
S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate is unique due to its specific combination of the quinazoline and carbamothioate moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H13Cl2N3OS |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
S-(4,6-dimethylquinazolin-2-yl) N-(3,4-dichlorophenyl)carbamothioate |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-9-3-6-15-12(7-9)10(2)20-16(22-15)24-17(23)21-11-4-5-13(18)14(19)8-11/h3-8H,1-2H3,(H,21,23) |
InChI Key |
XBXDWBYTSUTXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















